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molecular formula C9H6N2O B011533 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole CAS No. 104501-29-3

3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole

Cat. No. B011533
M. Wt: 158.16 g/mol
InChI Key: CJGIQBCUPKHVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737513

Procedure details

27 ml of a 1M solution of oxalyl chloride in methylene chloride were cooled to -60° C. and 13.5 ml of a 1M solution of dimethyl sulfoxide in methylene chloride were added. After stirring for 5 minutes, a solution of 1.09 g of 3-hydroxymethyl-1-(2-propynyl)-1H-pyrrole-2-carbonitrile in 20 ml of methylene chloride was added, and the temperature was kept at -60° C. for 2 hours. 70 ml of a 1M solution of triethylamine in methylene chloride were added with stirring for 10 minutes at -60° C., and the temperature was allowed to rise to 20° C. 20 ml of water were added, followed by stirring, decanting and concentrating to dryness. The residue was chromatographed over silica and eluted with a mixture of hexane and ethyl acetate (6-4) to obtain 456 mg of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
3-hydroxymethyl-1-(2-propynyl)-1H-pyrrole-2-carbonitrile
Quantity
1.09 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:17]=[CH:16][N:15]([CH2:18][C:19]#[CH:20])[C:14]=1[C:21]#[N:22].C(N(CC)CC)C>C(Cl)Cl.O>[CH:12]([C:13]1[CH:17]=[CH:16][N:15]([CH2:18][C:19]#[CH:20])[C:14]=1[C:21]#[N:22])=[O:11]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
3-hydroxymethyl-1-(2-propynyl)-1H-pyrrole-2-carbonitrile
Quantity
1.09 g
Type
reactant
Smiles
OCC1=C(N(C=C1)CC#C)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the temperature was kept at -60° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring for 10 minutes at -60° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to rise to 20° C
STIRRING
Type
STIRRING
Details
by stirring
CUSTOM
Type
CUSTOM
Details
decanting
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
eluted with a mixture of hexane and ethyl acetate (6-4)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1=C(N(C=C1)CC#C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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